molecular formula C11H10N2 B3050024 2-(4-methyl-1H-indol-3-yl)acetonitrile CAS No. 23084-32-4

2-(4-methyl-1H-indol-3-yl)acetonitrile

Cat. No. B3050024
CAS RN: 23084-32-4
M. Wt: 170.21 g/mol
InChI Key: WRDDIXMDIVLTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969348B2

Procedure details

Trimethyl-(4-methyl-1H-indol-3-ylmethyl)-ammonium iodide (2.6 g, 7.5 mmol) is suspended in ethanol (53 mL) and sodium cyanide (736 mg, 15 mmol), is added to the reaction. The reaction is stirred and heated to reflux overnight. After 16 hours the reaction is cooled to room temperature and evaporated in vacuo. The resulting oil is taken up in dichloromethane and washed with water 3×, dried (Na2SO4), filtered and evaporated in vacuo. The resulting material is purified on silica with hexanes/dichloromethane as the eluent (1.0 g, 5 mmol, 71%) LC/MS (M++1): 171.3.
Name
Trimethyl-(4-methyl-1H-indol-3-ylmethyl)-ammonium iodide
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
736 mg
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
eluent
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
53 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I-].C[N+](C)(C)[CH2:4][C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][C:12]=2[CH3:14])[NH:7][CH:6]=1.[C-:17]#[N:18].[Na+]>C(O)C>[CH3:14][C:12]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:13]=1[C:5]([CH2:4][C:17]#[N:18])=[CH:6][NH:7]2 |f:0.1,2.3|

Inputs

Step One
Name
Trimethyl-(4-methyl-1H-indol-3-ylmethyl)-ammonium iodide
Quantity
2.6 g
Type
reactant
Smiles
[I-].C[N+](CC1=CNC2=CC=CC(=C12)C)(C)C
Step Two
Name
Quantity
736 mg
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
hexanes dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
eluent
Quantity
1 g
Type
reactant
Smiles
Step Four
Name
Quantity
53 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
WASH
Type
WASH
Details
washed with water 3×
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
Smiles
CC1=C2C(=CNC2=CC=C1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.